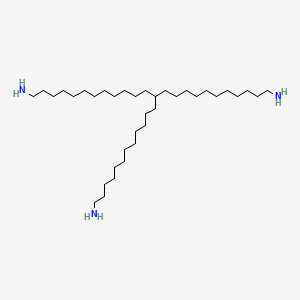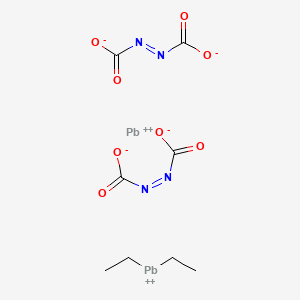
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) is a complex organolead compound Organolead compounds are characterized by the presence of carbon-lead bonds
Preparation Methods
The synthesis of (NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) typically involves the reaction of diethyllead(2+) with N-carboxylatoiminocarbamate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure the purity and stability of the compound.
Chemical Reactions Analysis
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead ions to lower oxidation states.
Substitution: The compound can participate in substitution reactions where the lead atoms are replaced by other metal ions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. .
Scientific Research Applications
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of (NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites on enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) can be compared with other organolead compounds such as tetraethyllead and trimethyllead. While all these compounds contain carbon-lead bonds, (NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) is unique due to its specific functional groups and chemical structure.
Conclusion
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) is a versatile organolead compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable compound for scientific research and industrial use. Further studies are needed to fully understand its potential and optimize its applications.
Properties
IUPAC Name |
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2N2O4.2C2H5.2Pb/c2*5-1(6)3-4-2(7)8;2*1-2;;/h2*(H,5,6)(H,7,8);2*1H2,2H3;;/q;;;;2*+2/p-4/b2*4-3+;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECUDQOWVULPJD-HYTOEPEZSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Pb+2]CC.C(=O)(N=NC(=O)[O-])[O-].C(=O)(N=NC(=O)[O-])[O-].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Pb+2]CC.C(=O)([O-])/N=N/C(=O)[O-].C(=O)([O-])/N=N/C(=O)[O-].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O8Pb2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.0e+02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(9S)-7-(4-chlorophenyl)-4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B8210261.png)
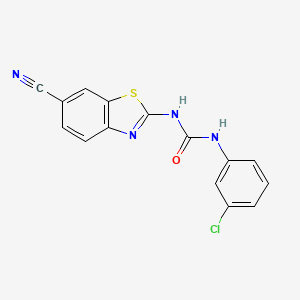
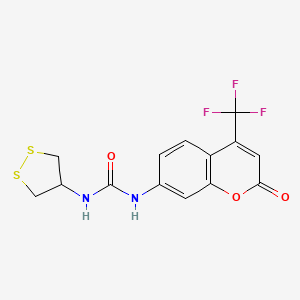
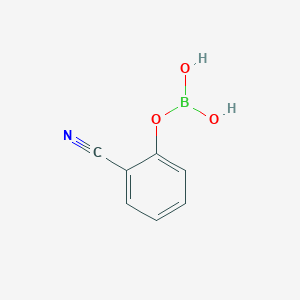
![Cyclohexa-1,3-dien-5-yne;1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8210292.png)
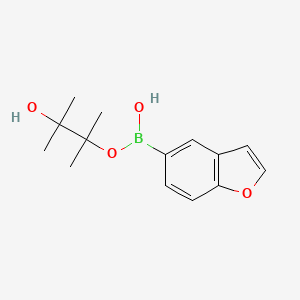

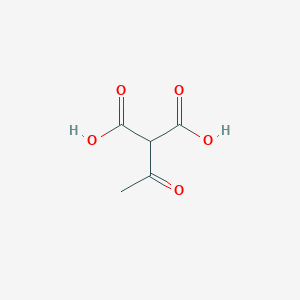
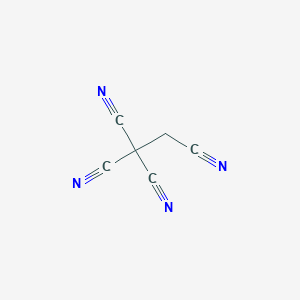
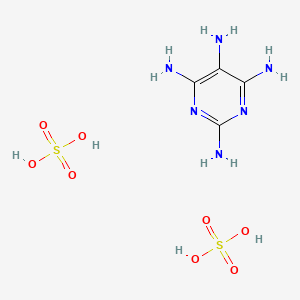
![2-chloro-2H-thiopyrano[3,2-b]chromen-10-one](/img/structure/B8210320.png)
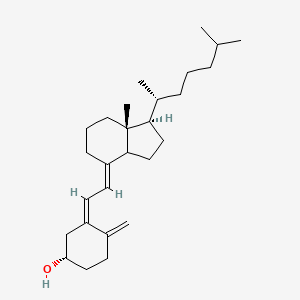
![3-Amino-1-(carbamoylamino)-1-[2-(carbamoylamino)hydrazinyl]urea](/img/structure/B8210336.png)
